molecular formula C21H17N B13449790 N-(1,3-diphenylprop-2-yn-1-yl)aniline

N-(1,3-diphenylprop-2-yn-1-yl)aniline

Cat. No.: B13449790
M. Wt: 283.4 g/mol
InChI Key: YOPGOHAFTCICOM-UHFFFAOYSA-N
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Description

N-(1,3-diphenylprop-2-yn-1-yl)aniline is an organic compound with the molecular formula C21H17N It is characterized by the presence of a diphenylpropynyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-diphenylprop-2-yn-1-yl)aniline typically involves the reaction of 1,3-diphenylprop-2-yn-1-one with aniline. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-diphenylprop-2-yn-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

N-(1,3-diphenylprop-2-yn-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1,3-diphenylprop-2-yn-1-yl)aniline exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenylprop-2-yn-1-one
  • 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine
  • N-(1-phenylprop-2-yn-1-yl)aniline

Uniqueness

N-(1,3-diphenylprop-2-yn-1-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C21H17N

Molecular Weight

283.4 g/mol

IUPAC Name

N-(1,3-diphenylprop-2-ynyl)aniline

InChI

InChI=1S/C21H17N/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)22-20-14-8-3-9-15-20/h1-15,21-22H

InChI Key

YOPGOHAFTCICOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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